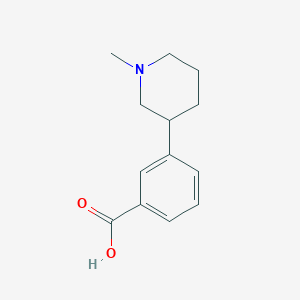
4-(N-Isobutyrylsulfamoyl)phenylboronic acid
Descripción general
Descripción
4-(N-Isobutyrylsulfamoyl)phenylboronic acid is a chemical compound with the CAS Number: 957120-73-9 . It has a molecular weight of 271.1 and its molecular formula is C10H14BNO5S . The IUPAC name for this compound is 4-[(isobutyrylamino)sulfonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BNO5S/c1-7(2)10(13)12-18(16,17)9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, such as this compound, can form reversible covalent bonds with certain biomolecules, such as carbohydrates and enzymes. This property allows them to be used as probes for studying biological processes.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³ . Its molar refractivity is 64.4±0.4 cm³ . The compound has 6 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 0.33 . The polar surface area of the compound is 112 Ų , and its polarizability is 25.5±0.5 10^-24 cm³ . The surface tension of the compound is 56.3±5.0 dyne/cm , and its molar volume is 197.6±5.0 cm³ .Aplicaciones Científicas De Investigación
4-(N-Isobutyrylsulfamoyl)phenylboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides, nucleosides, and carbohydrates. In addition, this compound has been used to study the mechanism of action of various biological processes, as well as to study the biochemical and physiological effects of various compounds. It has also been used in the development of new drugs and other pharmaceuticals.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to form reversible covalent bonds with certain biomolecules, such as carbohydrates and enzymes. This property allows them to be used as probes for studying biological processes.
Mode of Action
It is known that boronic acids can interact with their targets through the formation of reversible covalent bonds. This interaction can lead to changes in the structure and function of the target biomolecules.
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(N-Isobutyrylsulfamoyl)phenylboronic acid .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(N-Isobutyrylsulfamoyl)phenylboronic acid in laboratory experiments has several advantages. First, it is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmacology. Second, it is relatively inexpensive and easy to obtain. Third, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of this compound in laboratory experiments. First, it is not soluble in water, so it must be dissolved in an organic solvent. Second, it is sensitive to light and air, so it must be stored in a dark, airtight container. Third, it is toxic and must be handled with care.
Direcciones Futuras
There are many potential future directions for the use of 4-(N-Isobutyrylsulfamoyl)phenylboronic acid in scientific research. One potential direction is the development of new drugs and other pharmaceuticals. This compound could be used to synthesize new compounds with improved therapeutic effects. In addition, this compound could be used to study the mechanism of action of various biological processes, as well as to study the biochemical and physiological effects of various compounds. Finally, this compound could be used in the development of new methods for organic synthesis.
Propiedades
IUPAC Name |
[4-(2-methylpropanoylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c1-7(2)10(13)12-18(16,17)9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFYGOKHOJNHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656902 | |
| Record name | {4-[(2-Methylpropanoyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-73-9 | |
| Record name | B-[4-[[(2-Methyl-1-oxopropyl)amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-Methylpropanoyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)


![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)

![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)
![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)
![5-[3-(Acetylamino)phenyl]nicotinic acid](/img/structure/B1386847.png)
![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)
![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)

![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)
![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)
![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)
